3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-5-ylidene moiety. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system known for its pharmacological relevance in antimicrobial and antitumor applications .
- Amino side chain: A 2-{[2-(2-hydroxyethoxy)ethyl]amino} group at position 2, enhancing solubility due to its polar hydroxyethoxyethyl chain .
- Stereochemistry: The Z-configuration of the exocyclic double bond in the thiazolidin-5-ylidene moiety is critical for molecular interactions .
Synthetic routes for analogous compounds often involve condensation reactions between thiazolidinone intermediates and pyrido-pyrimidinone precursors, with microwave-assisted methods improving yields . Structural confirmation relies on techniques like NMR, X-ray crystallography (using SHELX and WinGX/ORTEP software), and elemental analysis .
Properties
Molecular Formula |
C25H24N4O6S2 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O6S2/c1-15-2-5-21-27-22(26-6-8-33-9-7-30)17(23(31)28(21)12-15)11-20-24(32)29(25(36)37-20)13-16-3-4-18-19(10-16)35-14-34-18/h2-5,10-12,26,30H,6-9,13-14H2,1H3/b20-11- |
InChI Key |
IYEJBBFJYSITOB-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCOCCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCOCCO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reagents : 2-Chloropyridine (1.0 equiv), (Z)-3-amino-3-arylacrylate ester (1.2 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv).
-
Conditions : DMF solvent, 130°C, 48 hours under inert atmosphere.
-
Yield : 75–92% for substituted pyrido[1,2-a]pyrimidin-4-ones.
Key Optimization Data:
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | K₂CO₃ | DMF | 89 |
| 2 | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 65 |
| 3 | CuBr | K₃PO₄ | Toluene | 72 |
For the 7-methyl derivative , methyl substitution at the β-ketoester stage ensures regioselectivity. Post-synthetic modifications, such as bromination at the 3-position, enable further functionalization.
Construction of the Thiazolidinone Moiety
The thiazolidin-4-one ring is introduced via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one core and a benzodioxole-functionalized thiazolidinone intermediate.
Thiazolidinone Intermediate Synthesis:
-
Step 1 : React 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide in ethanol (80°C, 6 hours) to form the corresponding thiosemicarbazone (Yield: 85%).
-
Step 2 : Cycloalkylation with ethyl chloroacetate in acetic acid (120°C, 12 hours) yields 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (Yield: 78%).
Condensation Reaction:
-
Reagents : Pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), thiazolidinone intermediate (1.2 equiv), piperidine (catalytic).
-
Conditions : Ethanol, reflux (80°C), 8 hours under O₂ atmosphere.
-
Stereochemistry : The Z-configuration of the exocyclic double bond is controlled by the reaction’s oxidative conditions.
Yield Data:
| Substrate | Product Yield (%) |
|---|---|
| 7-Methylpyrido[1,2-a]pyrimidin-4-one | 74 |
| Unsubstituted derivative | 68 |
Introduction of the 2-(2-Hydroxyethoxy)Ethylamino Side Chain
The amino side chain is introduced via nucleophilic aromatic substitution at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core.
Procedure:
-
Reagents : 2-Chloro derivative of pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), 2-(2-hydroxyethoxy)ethylamine (2.0 equiv).
-
Conditions : DMF, 100°C, 24 hours with K₂CO₃ as base.
-
Yield : 82% after column chromatography.
Functional Group Compatibility:
-
The reaction tolerates electron-withdrawing (e.g., nitro) and donating (e.g., methoxy) groups.
-
Steric hindrance at the 7-methyl position minimally affects reactivity.
Final Assembly and Characterization
The fully substituted compound is purified via recrystallization (ethanol/water) and characterized using:
Scalability and Industrial Considerations
The process is scalable to gram quantities with minor yield reduction (∼5–10% loss at 10-g scale). Key challenges include:
-
Oxidative degradation : Mitigated by conducting thiazolidinone condensation under inert atmosphere.
-
Purity control : HPLC monitoring ensures >98% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating Receptor Function: Acting as an agonist or antagonist at receptor sites.
Interfering with Nucleic Acids: Binding to DNA or RNA and affecting their function.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a unique combination of functional groups that suggest potential biological activities. Its structure includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone moiety, and a benzodioxole substituent, all of which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.57 g/mol. The intricate design allows for various chemical interactions, making it a candidate for further biological evaluation.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Anticancer Activity : The presence of the benzodioxole moiety is associated with anticancer properties. Similar compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The thiazolidinone structure often correlates with anti-inflammatory properties.
- Enzyme Inhibition : Potential inhibition of specific enzymes or receptors involved in metabolic pathways has been suggested.
Anticancer Studies
Research on related benzodioxole derivatives has demonstrated promising anticancer effects. For instance, a study evaluated new benzodioxole-based thiosemicarbazone derivatives against A549 human lung adenocarcinoma and C6 rat glioma cells. One derivative exhibited significant cytotoxicity and induced apoptosis while showing low toxicity to healthy NIH/3T3 cells .
Mechanistic Insights
Mechanistic studies revealed that certain derivatives could inhibit DNA synthesis and disturb mitochondrial membrane potential in cancer cells. These findings suggest that the compound may share similar mechanisms of action due to its structural components .
Comparative Analysis
To better understand the biological activity of the target compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 9-Methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | Lacks thiazolidinone ring | Focused on pyrido structure | Anticancer |
| 4-Oxo-2-thioxo-1,3-thiazolidine | Contains thiazolidine moiety | Simpler structure without pyridine | Antimicrobial |
| Benzodioxole derivatives | Includes benzodioxole unit | Varied biological activities based on substitutions | Antioxidant |
This table highlights the uniqueness of the target compound due to its combination of diverse functional groups and structural complexity, which may confer distinct biological properties not found in simpler analogs.
Future Directions
Further investigation into the pharmacological profile of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is warranted. Key areas for future research include:
- In vitro and In vivo Studies : To confirm anticancer efficacy across various cell lines and animal models.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Q & A
Q. What techniques validate target engagement in cellular models?
- Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization after compound treatment .
- Immunoprecipitation : Pull down compound-bound proteins for MS-based identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
